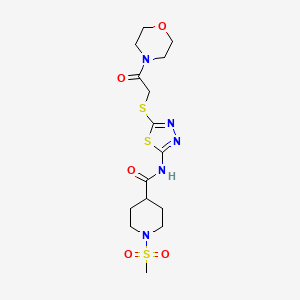

1-(methylsulfonyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(methylsulfonyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a complex organic compound featuring multiple functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Step 1: : Formation of 1-(methylsulfonyl)piperidine-4-carboxamide.

Step 2: : Synthesis of 2-morpholino-2-oxoethyl thio-1,3,4-thiadiazole.

Step 3: : Coupling reaction between the two intermediate compounds under controlled conditions (e.g., specific temperature and pH).

Industrial Production Methods

Industrial synthesis often utilizes batch or continuous-flow reactors.

Common reagents include solvents like dimethylformamide and catalysts to enhance reaction rate and yield.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : Reacts with oxidizing agents like potassium permanganate.

Reduction: : Undergoes reduction with agents such as lithium aluminum hydride.

Substitution: : Both nucleophilic and electrophilic substitution reactions are common.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in acidic medium.

Reduction: : Lithium aluminum hydride in tetrahydrofuran.

Substitution: : Variety of nucleophiles/electrophiles in polar aprotic solvents.

Major Products

Oxidation typically results in sulfone derivatives.

Reduction leads to the formation of the corresponding amine.

Substitution varies based on reagents, potentially forming a wide range of derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Used as a building block in organic synthesis.

Precursor for other complex molecules.

Biology

Investigated for enzyme inhibition properties.

Medicine

Explored for anti-inflammatory and anticancer activities.

Evaluated for its pharmacokinetic profile.

Industry

Utilized in the synthesis of agrochemicals.

Component in the development of new materials.

Mecanismo De Acción

Mechanism

The exact mechanism depends on its application.

Potential interactions with biological macromolecules, influencing enzyme activity or binding to receptor sites.

Molecular Targets and Pathways

Targets might include enzymes involved in inflammation or cancer pathways.

Possible modulation of metabolic pathways critical for cell proliferation.

Comparación Con Compuestos Similares

Comparison

Unique due to the combination of a piperidine ring and thiadiazole moiety.

Similar compounds include other thiadiazole and piperidine derivatives.

Similar Compounds

1-(methylsulfonyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is one among several compounds with a similar core, each offering distinct properties and applications.

That's a full rundown on the compound this compound. Fascinating stuff. Now, what do you want to do next?

Actividad Biológica

1-(Methylsulfonyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a complex organic compound with potential biological activities. Its structural components, including a thiadiazole ring and a morpholine moiety, suggest diverse interactions with biological targets. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C15H23N5O5S3

- Molecular Weight : 449.56 g/mol

- CAS Number : 1226459-43-3

- IUPAC Name : 1-methylsulfonyl-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

The compound features a piperidine backbone substituted with a methylsulfonyl group and a thiadiazole derivative containing a morpholine moiety. This unique structure is hypothesized to contribute to its biological activities.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effective inhibition of growth at concentrations ranging from 31.25 to 62.5 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

Inhibition of Monoamine Oxidase (MAO)

A study focused on the inhibition of MAO-A by thiadiazole derivatives revealed that compounds similar to the target compound showed promising inhibitory activity. The synthesized derivatives were tested using an in vitro fluorometric method, indicating that certain structural modifications can enhance MAO inhibition .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. Compounds within the same class have shown moderate to high cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer), with IC50 values indicating effective dose ranges for therapeutic applications .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with MAO activity.

- Cell Membrane Interaction : Its lipophilic properties allow it to interact with cell membranes, potentially disrupting cellular homeostasis in pathogenic organisms.

- Receptor Modulation : The morpholine moiety may enhance binding affinity to various receptors involved in neurotransmission and cellular signaling.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a comparative study involving various thiadiazole derivatives, it was found that those with similar structural characteristics to the target compound exhibited significant cytotoxic effects on cancer cell lines. For instance, derivatives showed IC50 values ranging from 10 to 20 µM against HT-29 cells, suggesting that further optimization could lead to more potent anticancer agents .

Propiedades

IUPAC Name |

1-methylsulfonyl-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O5S3/c1-28(23,24)20-4-2-11(3-5-20)13(22)16-14-17-18-15(27-14)26-10-12(21)19-6-8-25-9-7-19/h11H,2-10H2,1H3,(H,16,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCXIIUCDYQIRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.